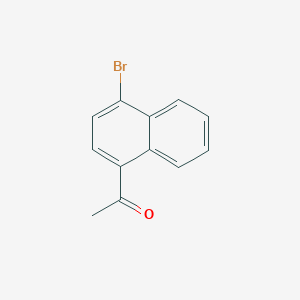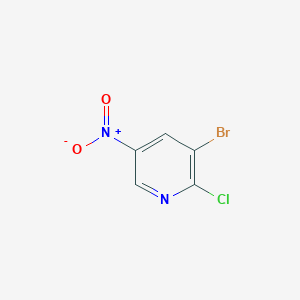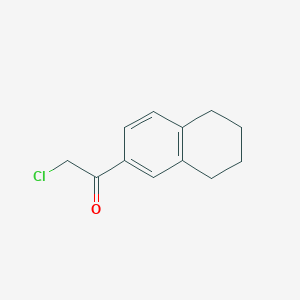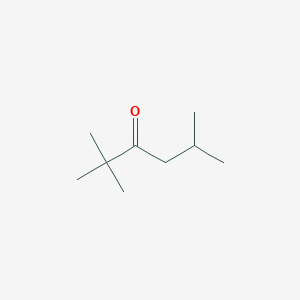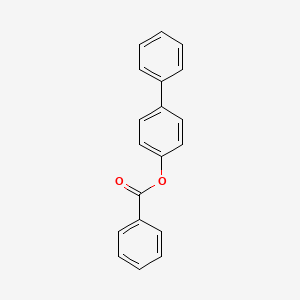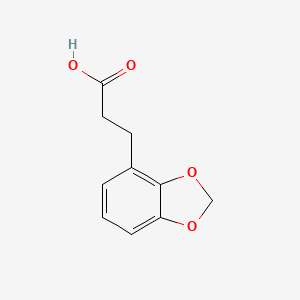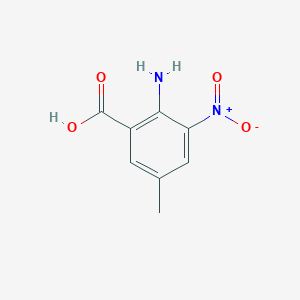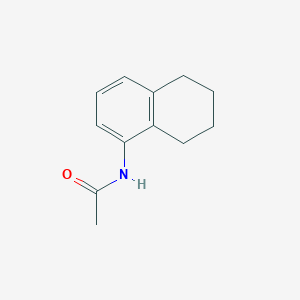
2-Bromo-4,6-di-tert-butylphenol
Overview
Description
2-Bromo-4,6-di-tert-butylphenol (2-BDBP) is a chemical compound that has been studied for its potential applications in a variety of scientific fields. 2-BDBP is a member of the phenol family, and is a brominated derivative of 4,6-di-tert-butylphenol. It is a colorless liquid, with a boiling point of approximately 210°C and a melting point of approximately -50°C. 2-BDBP has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and biochemistry, among others.
Scientific Research Applications
Organometallic Chemistry
- Zirconium Complexes Synthesis : A study demonstrated the use of 2-Bromo-4,6-di-tert-butylphenol in synthesizing new zirconium complexes. These complexes were explored for their catalytic properties in hydroamination reactions, though they showed deactivation in catalytic conditions (Barroso et al., 2014).
Polymer Science
- Phase Transfer Catalyzed Polymerization : Research described the phase transfer catalyzed (PTC) polymerization of 4-bromo-2,6-dimethylphenol in the presence of this compound. This study contributed to understanding polymerization processes and the role of specific compounds in these reactions (Wang & Percec, 1991).
Electrochemistry
- Electrochemical Reactivity with Superoxide Anion Radical : A 2019 study focused on the reactivity of various phenolic compounds, including this compound, with the superoxide anion radical. The research utilized electrochemical methods to analyze the effectiveness of these compounds in reducing anodic current intensity, shedding light on their potential as antioxidants (Zabik et al., 2019).
Photolysis and Radical Studies
- Photochemical Reaction Studies : An investigation into the radical pairs produced by the photolysis of 4-bromo-2,6-di-tert-butylphenol single crystals provided insights into the mechanisms of radical pair generation, shifting from hydrogen-atom transfer to electron transfer (Tipikin et al., 2001).
Properties
IUPAC Name |
2-bromo-4,6-ditert-butylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrO/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(15)8-9/h7-8,16H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWZVAHZEOFSLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334155 | |
| Record name | 2-Bromo-4,6-di-tert-butylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20834-61-1 | |
| Record name | 2-Bromo-4,6-di-tert-butylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20834-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4,6-di-tert-butylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-bromo-4,6-di-tert-butylphenol utilized in the synthesis of organometallic compounds?
A1: this compound serves as a crucial starting material for synthesizing lithium complexes with distinct structural arrangements. [, ] Reacting it with butyllithium (BuLi) and specific dichlorophosphines leads to the formation of lithium complexes possessing either step-form or cubane-like structures, influenced by the incorporated phosphine group. [] For instance, reacting this compound with BuLi and dichlorophenylphosphine yields complexes that adopt a step-form or a face-sharing half-cubane arrangement in their solid state. [] Interestingly, introducing additional lithium aryloxide can further modify these structures, leading to extended step-form or distorted cubane arrangements. []
Q2: Can you elaborate on the structural diversity observed in lithium complexes derived from this compound?
A2: The choice of phosphine and the presence of lithium aryloxide significantly impact the final structure of the lithium complexes. [] When using dichlorophenylphosphine, the resulting complexes display either a step-form or half-cubane arrangement of lithium oxide tetragons. [] Conversely, employing dichloroisopropylphosphine leads to complexes exhibiting a distorted cubane arrangement of tetragons upon the addition of lithium aryloxide. [] This structural diversity highlights the versatility of this compound as a building block for synthesizing organometallic compounds with tailored properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
